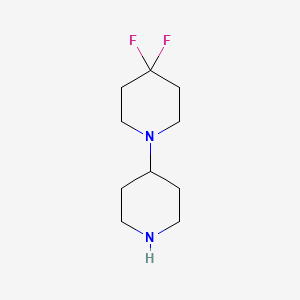

4,4-Difluoro-1,4'-bipiperidine

Description

Significance of Fluorinated Heterocycles in Contemporary Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of pharmaceuticals. tandfonline.com Over two-thirds of all FDA-approved small-molecule drugs feature at least one nitrogen-containing heterocycle (N-heterocycle). chim.it The introduction of fluorine into these heterocyclic structures has emerged as a powerful strategy in drug discovery, with approximately 20-30% of all pharmaceuticals containing fluorine. numberanalytics.com

The unique properties of the fluorine atom are key to its utility in medicinal chemistry. Its high electronegativity, second only to neon, and small atomic size allow it to form strong, polarized bonds with carbon. tandfonline.comnumberanalytics.com This C-F bond can significantly alter the physicochemical properties of a molecule, often leading to improved therapeutic profiles. Key advantages of incorporating fluorine into heterocyclic drug candidates include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes, which can increase the drug's half-life in the body. tandfonline.comfrontiersin.org

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), acidity/basicity (pKa), and conformation. tandfonline.comchim.it These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Increased Binding Affinity: The introduction of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby enhancing the drug's potency. tandfonline.com

The strategic placement of fluorine atoms on a heterocyclic scaffold can lead to a diverse range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. chim.itnih.gov

Overview of Piperidine (B6355638) and Bipiperidine Scaffolds in Bioactive Molecules

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is the most prevalent N-heterocycle found in FDA-approved drugs. chim.itccspublishing.org.cn This scaffold is a common feature in a vast array of bioactive molecules and natural products due to its favorable properties. tandfonline.comresearchgate.net

The bipiperidine scaffold, which consists of two connected piperidine rings, is also a significant structural motif in medicinal chemistry. ontosight.ai It is often considered a "privileged scaffold" because it can be modified to interact with a wide range of biological targets with high potency and selectivity. ontosight.ai The bipiperidine core can serve as a versatile platform for creating new therapeutic agents and has been identified as a potential bioisostere for the piperazine (B1678402) ring, offering a reliable chemical framework for drug design. ontosight.ai

Key attributes of piperidine and bipiperidine scaffolds in bioactive molecules include:

Improved Pharmacokinetic Properties: The introduction of a piperidine ring can enhance the interaction of a drug molecule with its target and improve its pharmacokinetic profile. ccspublishing.org.cn

Enhanced Metabolic Stability: Similar to fluorination, the piperidine structure can contribute to the metabolic stability of a compound. ccspublishing.org.cn

Increased Water Solubility: The presence of the nitrogen atom in the piperidine ring can increase the water solubility of a drug molecule. ccspublishing.org.cn

Ability to Cross Cell Membranes: Piperidine-containing drugs often have the ability to easily cross cell membranes. ccspublishing.org.cn

Versatility in Drug Design: The piperidine and bipiperidine structures provide a three-dimensional framework that can be readily functionalized to optimize binding interactions with biological targets. ccspublishing.org.cnontosight.ai

These scaffolds are integral to drugs targeting the central nervous system, as well as those with anticancer, antiarrhythmic, and antimicrobial properties. ccspublishing.org.cnontosight.ai

Research Rationale for Investigating 4,4-Difluoro-1,4'-bipiperidine

The investigation into this compound is driven by the synergistic potential of combining a fluorinated moiety with the well-established bipiperidine scaffold. The rationale for studying this specific compound is multifaceted:

Combining Favorable Structural Features: The compound merges the beneficial properties of fluorination (enhanced metabolic stability, modulated electronics) with the proven utility of the bipiperidine core as a privileged scaffold in medicinal chemistry.

Exploring Novel Chemical Space: The introduction of two fluorine atoms at the 4-position of one of the piperidine rings creates a unique chemical entity with distinct conformational and electronic properties compared to its non-fluorinated counterpart. This allows for the exploration of new interactions with biological targets.

A Building Block for Complex Molecules: this compound can serve as a valuable building block in the synthesis of more complex molecules. sigmaaldrich.com Its structure allows for further chemical modifications, enabling the creation of a library of compounds for screening against various diseases. For instance, derivatives have been synthesized and investigated for their potential as PARP inhibitors, which are a class of targeted cancer therapies. nih.gov

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its derivatives is focused on several key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its analogs. nih.gov This includes detailed characterization of the compounds using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity. nih.govunl.eduaist.go.jp

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule is crucial. The presence of the gem-difluoro group can significantly impact the ring conformation of the piperidine, which in turn affects how the molecule interacts with biological targets.

Exploration of Physicochemical Properties: Research aims to quantify the impact of the difluorination on key physicochemical properties like pKa, lipophilicity (logP), and solubility. This data is essential for predicting the compound's behavior in biological systems.

Medicinal Chemistry Applications: A major focus is the incorporation of the this compound scaffold into novel molecules with potential therapeutic activity. This involves designing and synthesizing derivatives and evaluating their biological activity in various assays. For example, derivatives have been explored for their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can establish structure-activity relationships. This knowledge guides the design of more potent and selective drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPKYEQXKLCJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-08-8 | |

| Record name | 4,4-difluoro-1-(piperidin-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4,4 Difluoro 1,4 Bipiperidine and Analogues

Established Synthetic Pathways to 4,4-Difluoro-1,4'-bipiperidine

The established synthetic routes to this compound are typically multi-step processes that involve the initial construction of a bipiperidine scaffold followed by the introduction of the fluorine atoms. A common and logical approach involves the synthesis of a suitable piperidone precursor which is then subjected to gem-difluorination.

A plausible and widely utilized pathway commences with the synthesis of N-Boc-4-piperidone, a commercially available or readily synthesized starting material. This precursor is then coupled with a second piperidine (B6355638) ring to form the 1,4'-bipiperidine core. One common method to achieve this is through reductive amination. Subsequently, the gem-difluoro group is introduced at the 4-position of the piperidone ring. Finally, deprotection of the Boc group furnishes the target compound, this compound.

A key step in this pathway is the gem-difluorination of the ketone. A patented method describes the use of trifluoro-sulfenyl morpholine (B109124) as an effective fluorinating reagent for N-Boc piperidone, leading to high yields of the difluoro compound google.com. This method is advantageous as it allows for the complete removal of the monofluorinated byproduct through simple treatment, and the resulting product can often be used in the subsequent step without extensive purification google.com.

Key Precursors and Reagents in Bipiperidine Scaffold Synthesis

The synthesis of the core 1,4'-bipiperidine scaffold is a critical step. Several methods have been developed for the formation of this C-N bond between the two piperidine rings.

One of the most prevalent methods is reductive amination . This reaction typically involves the condensation of a piperidine derivative with a 4-piperidone (B1582916) to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

Another approach involves nucleophilic substitution where a piperidine nitrogen attacks an electrophilic carbon on the second piperidine ring, which has been activated with a suitable leaving group.

The choice of precursors is dictated by the desired substitution pattern on the final molecule. For the synthesis of the parent this compound, piperidine and N-protected 4-piperidone are common starting materials.

| Precursor/Reagent | Role in Synthesis |

| N-Boc-4-piperidone | Key precursor containing the carbonyl group for difluorination and a protecting group for controlled reactivity. |

| Piperidine | Provides the second piperidine ring in the bipiperidine scaffold. |

| Sodium triacetoxyborohydride | A mild reducing agent commonly used in reductive amination reactions. |

| Trifluoro-sulfenyl morpholine | An effective fluorinating agent for the gem-difluorination of ketones. |

| Hydrochloric acid | Used for the removal of the Boc protecting group. |

Introduction of Fluorine Atoms via Electrophilic and Nucleophilic Fluorination Strategies

The introduction of fluorine atoms onto the piperidine ring is a crucial transformation that can be achieved through either electrophilic or nucleophilic fluorination strategies.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion source. In the context of synthesizing this compound, the most relevant application of nucleophilic fluorination is the conversion of a carbonyl group to a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation. However, these reagents can have drawbacks, including low yields and the formation of elimination byproducts google.com.

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F+"). This approach is often used for the fluorination of enolates or enol ethers derived from ketones. Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). The diastereoselective synthesis of substituted monofluorinated piperidines can be achieved through electrophilic fluorination of pre-functionalized precursors nih.gov. While not the primary method for gem-difluorination of a simple ketone, understanding these reagents is crucial for the synthesis of more complex fluorinated piperidine analogues.

| Fluorination Strategy | Reagent Example | Application |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Conversion of a carbonyl group to a gem-difluoro group. |

| Electrophilic | Selectfluor® (F-TEDA-BF4) | Fluorination of enolates or enol ethers. |

| Nucleophilic | Trifluoro-sulfenyl morpholine | High-yield gem-difluorination of N-Boc-piperidone google.com. |

Novel Approaches and Route Optimization for Fluorinated Bipiperidines

While established pathways provide reliable access to this compound, ongoing research focuses on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Catalytic and Stereoselective Synthesis of Fluorinated Piperidine Rings

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the stereoselective synthesis of complex molecules. For fluorinated piperidines, rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors has emerged as a powerful strategy nih.gov. This one-pot process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines nih.gov. While not directly applied to this compound in the literature, this approach holds significant potential for the synthesis of novel fluorinated bipiperidine analogues with defined stereochemistry.

Another promising avenue is the development of enantioselective catalytic methods. For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective and stereoselective functionalization of piperidine rings nih.gov. Such strategies could be adapted for the asymmetric synthesis of chiral fluorinated bipiperidine derivatives.

Multicomponent Reactions and Convergent Synthesis Strategies

Multicomponent reactions (MCRs) , where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound have not been reported, the development of MCRs that yield highly substituted piperidine scaffolds is an active area of research rsc.orgnih.gov. The incorporation of a fluorinated building block into such a reaction could provide a rapid and convergent route to complex fluorinated bipiperidine analogues.

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold offers multiple sites for further derivatization, allowing for the fine-tuning of its properties for various applications.

The secondary amine in the unsubstituted piperidine ring is a prime site for N-functionalization . This can be achieved through various reactions, including:

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other functionalized groups.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides to introduce aromatic substituents.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex side chains.

The second piperidine ring, which does not bear the fluorine atoms, can also be functionalized, although this typically requires the synthesis of a pre-functionalized piperidine precursor before the coupling step. This allows for the introduction of substituents at various positions on the second ring, further expanding the chemical space of accessible analogues. Rhodium-catalyzed C-H functionalization can be a powerful tool for the direct introduction of substituents at various positions on the piperidine ring nih.gov.

| Derivatization Strategy | Reaction Type | Potential Modification |

| N-Functionalization | Alkylation | Introduction of various alkyl or substituted alkyl groups. |

| N-Functionalization | Acylation | Formation of amide derivatives. |

| N-Functionalization | Arylation | Introduction of aryl or heteroaryl substituents. |

| Ring Functionalization | C-H Activation | Direct introduction of functional groups onto the piperidine ring. |

N-Alkylation and N-Acylation Reactions

The secondary amine of the 4,4-difluoropiperidine (B1302736) moiety in this compound serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These reactions are fundamental for exploring structure-activity relationships (SAR) in drug discovery programs.

N-Alkylation is commonly achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure high yields and minimize side reactions. Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH), while solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. For instance, the reaction of a piperidine derivative with an alkylating agent in the presence of K2CO3 in dry DMF is a standard procedure that can be optimized for specific substrates. researchgate.net Another approach involves the use of NaH in dry DMF, where the piperidine is first deprotonated to form the more nucleophilic piperidide anion before the addition of the alkylating agent. researchgate.net Reductive amination represents an alternative and powerful method for N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride.

N-Acylation introduces an acyl group onto the piperidine nitrogen, typically by reaction with an acyl chloride or anhydride. These reactions are generally high-yielding and can be carried out under mild conditions. The use of a base, such as a tertiary amine (e.g., triethylamine (B128534) or N,N-diisopropylethylamine), is often necessary to neutralize the acid generated during the reaction. An efficient method for the N-acylation of amides, which can be conceptually extended to secondary amines like this compound, utilizes an internal nucleophilic catalyst, such as a pyridine (B92270) ring, to facilitate the reaction with acyl chlorides. semanticscholar.org

The following interactive data table summarizes representative conditions for N-alkylation and N-acylation of piperidine scaffolds, which are applicable to this compound.

| Reaction Type | Reagents | Base | Solvent | Temperature | Yield |

| N-Alkylation | Alkyl Halide | K2CO3 | DMF | Room Temp. | Good to High |

| N-Alkylation | Alkyl Halide | NaH | DMF | 0 °C to Room Temp. | Good to High |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | - | Dichloroethane | Room Temp. | Variable |

| N-Acylation | Acyl Chloride | Et3N or DIPEA | CH2Cl2 | 0 °C to Room Temp. | High to Excellent |

Late-Stage Functionalization for Structural Diversity

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry to introduce chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, thereby accelerating the exploration of SAR and the optimization of drug-like properties. For complex scaffolds like this compound, LSF can provide access to novel chemical space that would be challenging to explore through de novo synthesis.

A key area of LSF is the direct functionalization of C-H bonds. While the functionalization of activated C-H bonds is well-established, the selective modification of unactivated sp3 C-H bonds, such as those present in the piperidine rings of this compound, remains a significant challenge. nih.gov Recent advancements in photoredox catalysis have opened new avenues for the functionalization of saturated heterocycles. mdpi.com For instance, a two-step approach involving a photoredox-catalyzed dehydrogenation to form an enamine intermediate, followed by an anti-Markovnikov hydrofunctionalization, allows for the introduction of various substituents at the β-position of saturated aza-heterocycles. nih.gov

Another LSF strategy applicable to bipiperidine systems involves metal-catalyzed cross-coupling reactions. If one of the piperidine rings is appropriately pre-functionalized with a halide or triflate, a variety of coupling partners can be introduced. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups.

The following table provides a conceptual overview of potential late-stage functionalization strategies for bipiperidine scaffolds.

| Strategy | Reaction Type | Potential Functionalization Site | Reagents/Catalysts |

| C-H Functionalization | Photoredox Catalysis | C-H bonds on piperidine rings | Photocatalyst, Oxidant/Reductant |

| Cross-Coupling | Suzuki, Buchwald-Hartwig, etc. | Pre-functionalized positions | Palladium catalyst, Ligand, Base |

Preparation of Radiolabeled Derivatives for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are invaluable tools in drug discovery and development for the non-invasive visualization and quantification of biological processes in vivo. The development of PET radiotracers requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the structure of a biologically active molecule. The relatively long half-life of ¹⁸F (109.8 minutes) makes it a suitable isotope for multi-step radiosynthesis and imaging studies. nih.gov

The preparation of ¹⁸F-labeled derivatives of this compound would enable in vivo studies of the distribution, target engagement, and pharmacokinetics of compounds based on this scaffold. The radiosynthesis of ¹⁸F-labeled compounds typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

A common strategy for ¹⁸F-labeling involves the synthesis of a precursor molecule containing a good leaving group, such as a tosylate, mesylate, or a nitro group, at the position where the ¹⁸F is to be introduced. This precursor is then reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated by complexation with a phase-transfer catalyst like a potassium-kryptofix [K/K2.2.2] complex. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile at elevated temperatures.

The general steps for the preparation of an ¹⁸F-labeled derivative are outlined below:

| Step | Description | Key Considerations |

| 1. Precursor Synthesis | Synthesis of a molecule with a suitable leaving group (e.g., tosylate, mesylate, nitro group) at the desired labeling position. | The precursor must be stable under the reaction conditions for its synthesis but reactive enough for the subsequent radiofluorination. |

| 2. Radiolabeling | Reaction of the precursor with activated [¹⁸F]fluoride. | Optimization of reaction conditions (temperature, time, solvent, base) is crucial for maximizing radiochemical yield. |

| 3. Purification | Separation of the desired radiolabeled compound from unreacted precursor and radioactive byproducts. | Typically performed using high-performance liquid chromatography (HPLC). |

| 4. Formulation | The purified radiotracer is formulated in a biocompatible solution for in vivo administration. | The final product must be sterile and pyrogen-free. |

The development of efficient and robust radiosynthetic methods is essential for the successful application of this compound analogues in molecular imaging research, providing critical insights into their biological behavior in living systems.

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro 1,4 Bipiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful method for elucidating the structure of 4,4-difluoro-1,4'-bipiperidine in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a complete picture of the molecular framework and its preferred conformations can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The structure of this compound consists of two distinct piperidine (B6355638) rings: one bearing two fluorine atoms at the 4-position and the other unsubstituted. This asymmetry leads to a complex but interpretable set of signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show several distinct multiplets corresponding to the different sets of protons on each piperidine ring. The protons on the difluorinated ring will be influenced by coupling to the adjacent fluorine atoms (²J H-F and ³J H-F), leading to more complex splitting patterns compared to the protons on the unsubstituted ring.

Unsubstituted Piperidine Ring: The protons on this ring (positions 2', 3', 4', 5', 6') will show chemical shifts typical for N-alkyl piperidines. The axial and equatorial protons at each position are chemically non-equivalent, leading to complex multiplets.

Difluorinated Piperidine Ring: The protons at positions 2, 6, 3, and 5 are adjacent to either the nitrogen atom or the C-F₂ group. The protons at positions 3 and 5 will exhibit coupling to the fluorine atoms, further splitting their signals.

Proton at C4': The single proton at the junction between the two rings (C4') is expected to be a complex multiplet due to coupling with neighboring protons on both rings.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The most characteristic signal is that of the C4 carbon, which is directly bonded to two fluorine atoms. This signal will appear as a triplet due to one-bond carbon-fluorine coupling (¹J C-F) and will be shifted significantly downfield. The carbons adjacent to the C-F₂ group (C3 and C5) will also show splitting due to two-bond coupling (²J C-F).

Below are the predicted chemical shifts for this compound, based on data from analogous compounds such as 1,4'-bipiperidine and 4,4-difluoropiperidine (B1302736). nih.govnih.gov

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| C2, C6 | ~2.8 - 3.2 (m) | ~48 - 52 (t, ²JC-F) | ²JH-H, ³JH-H, ³JH-F |

| C3, C5 | ~1.9 - 2.2 (m) | ~30 - 34 (t, ²JC-F) | ²JH-H, ³JH-H, ²JH-F |

| C4 | - | ~118 - 122 (t, ¹JC-F) | ¹JC-F (~240-250 Hz) |

| C2', C6' | ~2.9 - 3.1 (m) | ~50 - 54 | ²JH-H, ³JH-H |

| C3', C5' | ~1.6 - 1.8 (m) | ~26 - 30 | ²JH-H, ³JH-H |

| C4' | ~2.5 - 2.7 (m) | ~60 - 64 | ³JH-H |

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atoms within a molecule. nih.govwikipedia.org Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. nih.govwikipedia.org

For this compound, a single signal is expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the C-F₂ group. The signal will be a complex multiplet in the proton-coupled spectrum due to two-bond (²J F-H) and three-bond (³J F-H) couplings to the protons on the same ring at the C3/C5 and C2/C6 positions, respectively.

Conformational analysis of the difluorinated piperidine ring can be performed by analyzing the magnitude of the vicinal (three-bond) fluorine-proton coupling constants (³J F-H). The magnitude of this coupling is dependent on the dihedral angle between the fluorine and hydrogen atoms, as described by the Karplus relationship. This allows for the determination of the preferred chair conformation of the ring and the axial or equatorial orientation of the substituents.

| Nucleus | Predicted Chemical Shift (ppm, vs CFCl₃) | Expected Splitting Pattern (Coupled) | Information Gained |

|---|---|---|---|

| ¹⁹F | -90 to -110 | Multiplet | Electronic environment of C-F₂ group, conformational analysis via ³JF-H coupling constants. |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. Cross-peaks appear between protons that are coupled to each other (typically over two or three bonds). This experiment would be used to trace the connectivity of protons within each piperidine ring, for example, confirming the H2-H3-H4' relationships. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). uvic.cayoutube.com This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The molecular weight of this compound (C₁₀H₁₈F₂N₂) is 204.26 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 205.27.

Under harder ionization conditions, such as Electron Ionization (EI), the molecule will fragment in a predictable manner. The fragmentation of piperidine-containing compounds is often dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, nitrogen-containing cation. For this compound, cleavage could occur on either ring, leading to a series of characteristic fragment ions that can be used to confirm the structure.

| Ion | Predicted m/z | Possible Origin |

|---|---|---|

| [M+H]⁺ | 205.27 | Protonated molecular ion |

| [M]⁺• | 204.26 | Molecular ion (in EI) |

| Fragment 1 | Variable | α-cleavage on the unsubstituted ring |

| Fragment 2 | Variable | α-cleavage on the difluorinated ring |

| Fragment 3 | Variable | Cleavage of the C4'-N1 bond |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For the protonated molecule [M+H]⁺ of this compound, the calculated exact mass is 205.15125. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition C₁₀H₁₉F₂N₂⁺.

Coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of complex mixtures. lcms.czlcms.cz

GC-MS: Gas Chromatography-Mass Spectrometry could be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. The GC would separate the compound from impurities or byproducts before it enters the mass spectrometer for identification.

LC-MS: Liquid Chromatography-Mass Spectrometry is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those not suitable for GC. lcms.cznih.govnih.gov An LC-MS method would involve separating the compound on an HPLC column followed by detection with a mass spectrometer. This is the preferred method for purity analysis and quantification of this compound in various matrices. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by a network of intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure can be reliably inferred from the extensive crystallographic data of related piperidine and bipiperidine derivatives nih.gov. The fundamental principles of molecular geometry and intermolecular forces allow for a detailed projection of its structural characteristics.

The molecular geometry of this compound is primarily defined by the conformation of its two constituent piperidine rings and the rotational freedom around the C4-C4' single bond that links them.

Piperidine Ring Conformation: Each piperidine ring is expected to adopt a stable chair conformation, as this arrangement minimizes both angular and torsional strain nih.gov. In this conformation, the C-C-C and C-N-C bond angles will be close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons will be in a staggered arrangement. The introduction of two fluorine atoms at the C4 position of one ring is not expected to significantly distort this chair geometry.

Bond Geometries: The bond lengths and angles within the scaffold are predicted to be consistent with standard values for saturated heterocyclic systems. Analysis of a closely related derivative, (Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone), provides a reliable reference for the expected geometries within a 4,4'-bipiperidine (B102171) core nih.gov.

Table 1: Predicted Bond Geometries for this compound Based on Analogous Structures

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.52 - 1.54 Å |

| Bond Length | C-N (ring) | ~1.46 - 1.48 Å |

| Bond Length | C-F | ~1.35 - 1.40 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C4-C4' | ~1.53 Å |

| Bond Angle | C-C-C (ring) | ~110 - 112° |

| Bond Angle | C-N-C (ring) | ~110 - 112° |

| Bond Angle | F-C-F | ~106 - 108° |

| Torsional Angle | C-C-C-C (ring) | ~55 - 60° (absolute) |

| Torsional Angle | N-C4-C4'-C' | Variable (defines conformation) |

The arrangement of this compound molecules in a crystal lattice is dictated by a combination of intermolecular forces that collectively minimize the system's energy. The presence of N-H and C-F bonds provides sites for specific and significant interactions.

Hydrogen Bonding: The secondary amine group (N-H) in the non-fluorinated piperidine ring is a classic hydrogen bond donor. The nitrogen atom of the other ring can act as a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or dimeric motifs.

C-H···F Interactions: Weak hydrogen bonds of the type C-H···F are also expected to play a crucial role in the crystal packing nih.gov. The polarized C-F bonds create an electron-deficient hydrogen atom on neighboring carbons and an electron-rich fluorine atom, facilitating these interactions. Studies on fluorinated organic molecules have shown that C-H···F interactions, while individually weak, can have a significant cumulative effect on stabilizing the crystal structure ed.ac.uk. In the crystal structure of (Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone), C-H···F interactions are noted as important contributors to the three-dimensional packing nih.gov.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | H···N: ~2.0 - 2.4 Å | Formation of chains or dimers |

| Weak Hydrogen Bond | N-H | F | H···F: ~2.2 - 2.6 Å | Cross-linking of primary motifs |

| Weak Hydrogen Bond | C-H | F | H···F: ~2.4 - 2.8 Å | Supramolecular network stabilization nih.gov |

| Van der Waals | All atoms | All atoms | Sum of van der Waals radii | Overall crystal cohesion |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of a compound by examining its characteristic vibrational modes ksu.edu.sa. While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability ksu.edu.sanorthwestern.edu. For this compound, the spectra would be characterized by vibrations originating from the piperidine rings, the N-H group, and the C-F bonds.

The key predicted vibrational modes for this compound are summarized below:

N-H Stretching: The stretching vibration of the secondary amine N-H bond is expected to appear as a sharp, medium-intensity band in the IR spectrum, typically in the range of 3500-3300 cm⁻¹ researchgate.netultraphysicalsciences.org. Its intensity in the Raman spectrum may be weak.

C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the piperidine rings will give rise to strong bands in both IR and Raman spectra, typically appearing in the 3000-2850 cm⁻¹ region researchgate.netscispace.com.

CH₂ Bending (Scissoring): These deformation modes involve the in-plane bending of the CH₂ groups and are expected in the 1475-1440 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bonds within the piperidine rings typically occurs in the fingerprint region, from 1250-1020 cm⁻¹. These vibrations can couple with other modes, making definitive assignment complex ultraphysicalsciences.org.

C-F Stretching: The C-F stretching vibrations are a key feature for this molecule. Due to the high electronegativity of fluorine and the strength of the C-F bond, these modes give rise to very strong absorptions in the IR spectrum, typically found in the 1100-1000 cm⁻¹ range umich.edursc.org. The symmetric and asymmetric stretches of the CF₂ group may be distinct. These modes are often weaker in the Raman spectrum.

Ring Vibrations: Skeletal vibrations of the piperidine rings, involving coupled C-C and C-N stretching and bending, will appear throughout the fingerprint region (1500-600 cm⁻¹).

Table 3: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH- | 3500 - 3300 researchgate.netultraphysicalsciences.org | Medium | Weak |

| C-H Asymmetric Stretch | -CH₂- | 2940 - 2915 scispace.com | Strong | Strong |

| C-H Symmetric Stretch | -CH₂- | 2870 - 2845 scispace.com | Strong | Strong |

| CH₂ Scissoring | -CH₂- | 1475 - 1440 | Medium | Medium |

| C-N Stretch | C-N-C | 1250 - 1020 | Medium-Strong | Medium |

| C-F Asymmetric Stretch | -CF₂- | 1100 - 1000 umich.edu | Very Strong | Weak-Medium |

| C-F Symmetric Stretch | -CF₂- | 1100 - 1000 umich.edu | Very Strong | Medium-Strong |

| C-C Stretch (Ring) | C-C | 1200 - 800 | Medium | Medium |

Theoretical and Computational Investigations of 4,4 Difluoro 1,4 Bipiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For 4,4-Difluoro-1,4'-bipiperidine, DFT calculations are instrumental in predicting its geometry, electronic properties, and reactivity. rsc.orgresearchgate.net

Analysis of Electronic Effects of Fluorine Substitution

The substitution of hydrogen with fluorine atoms at the 4-position of the piperidine (B6355638) ring induces significant changes in the electronic properties of the molecule. nih.gov Fluorine's high electronegativity (Pauling scale: 3.98) exerts a strong electron-withdrawing inductive effect, which alters the electron density distribution across the bipiperidine scaffold. nih.govnih.gov

DFT studies on similar fluorinated molecules reveal that this electron-withdrawing capability pulls electron density from the rings toward the periphery, stabilizing the molecular orbitals. nih.gov This redistribution is particularly noticeable in the C-F bonds and adjacent C-C bonds, leading to changes in bond lengths and angles compared to the non-fluorinated parent compound. The introduction of fluorine can also modify critical properties such as the pKa of the piperidine nitrogens, a key parameter in drug design. nih.gov

Table 1: Key Electronic Effects of Gem-Difluorination on a Piperidine Ring

| Property | Effect of 4,4-Difluoro Substitution | Computational Observation |

| Electron Density | Polarization of the sigma framework away from the carbon backbone. | DFT calculations show a significant shift in electron density towards the fluorine atoms, creating a localized dipole. nih.gov |

| Molecular Orbitals | Stabilization (lowering of energy levels) of molecular orbitals. | The strong electron-withdrawing nature of fluorine lowers the energy of both the HOMO and LUMO. nih.gov |

| Basicity (pKa) | Reduction in the basicity of the piperidine nitrogen atoms. | The inductive effect of fluorine withdraws electron density, making the nitrogen lone pair less available for protonation. nih.gov |

| Dipole Moment | Increase in the local dipole moment around the C-F bonds. | The large electronegativity difference between carbon and fluorine results in a strong bond dipole. researchgate.net |

Mechanistic Studies of Fluorination Reactions

Computational studies, particularly DFT, are highly effective in elucidating the mechanisms of complex chemical reactions, including fluorination. nih.gov For the synthesis of compounds like this compound, understanding the reaction pathway is crucial for optimizing conditions and improving yields.

Mechanistic investigations on the fluorination of cyclic amines often involve transition metal catalysts and electrophilic fluorine sources like Selectfluor®. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying key intermediates and transition states. For instance, studies on related systems suggest that the fluorination mechanism can proceed through several steps:

Substrate Coordination: The cyclic amine coordinates to a metal center (e.g., Cu(I) or Ag(I)). nih.gov

Iminium Ion Formation: This is often the rate-determining step and can occur via a F-atom coupled electron transfer (FCET) mechanism. nih.gov

Intermediate Formation: The iminium ion is converted to a more reactive intermediate, such as a hemiaminal. nih.gov

Fluorination: The final fluorination step can occur through different pathways, such as ring-opening or deformylative fluorination, involving C-C or C-N bond cleavage. nih.gov

DFT calculations help determine the energy barriers associated with each step, revealing the most favorable reaction pathway. nih.govchemrxiv.org

Molecular Dynamics and Conformational Sampling of this compound

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.govmdpi.comresearchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. researchgate.net

Assessment of Fluorine's Impact on Conformational Preferences and Rigidity

The introduction of gem-difluoro substituents has a profound impact on the conformational preferences of the piperidine ring. Saturated six-membered rings typically adopt a chair conformation with substituents preferring the equatorial position to minimize steric hindrance. researchgate.net However, in fluorinated piperidines, there is often a notable preference for the axial conformation of the fluorine atom. researchgate.netresearchgate.netd-nb.info

This "axial-F preference" is attributed to a combination of stabilizing electronic interactions: nih.govresearchgate.net

Hyperconjugation: A stabilizing interaction occurs between the C-H bonding orbitals (σ C-H) on the ring and the antibonding orbital of the axial C-F bond (σ* C-F). This donation of electron density into the σ* C-F orbital helps to stabilize the axial conformer. nih.gov

Electrostatic Interactions: Charge-dipole interactions between the partially negative fluorine atom and a positively charged nitrogen (in the protonated state) can favor an axial orientation. nih.govresearchgate.net

Studies on model fluorinated macrocycles and piperidines have shown that gem-difluorination can alter the equilibrium between different conformers, in some cases leading to a higher population of a minor conformer compared to the non-fluorinated analogue. nih.govdiva-portal.org This conformational control can be a powerful tool in molecular design to pre-organize a molecule for binding to a biological target. nih.gov

Table 2: Conformational Preferences in Fluorinated Piperidines

| Interaction | Description | Consequence for this compound |

| Steric Repulsion | Repulsive forces between atoms occupying the same space. Generally favors equatorial substituents. | The small size of fluorine minimizes steric hindrance compared to larger groups. nih.gov |

| Hyperconjugation (σ → σ)* | Electron delocalization from a filled bonding orbital to an empty antibonding orbital. | Stabilizes the axial C-F bond, contributing to the preference for the axial conformer. nih.govd-nb.info |

| Charge-Dipole Interaction | Electrostatic attraction between a formal charge (e.g., protonated nitrogen) and a dipole (C-F bond). | Can significantly favor the axial conformer in the protonated state of the molecule. researchgate.net |

Solvation Effects and Solvent Polarity Influences on Conformation

The conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgnih.gov Computational investigations on fluorinated piperidines have revealed that solvation and solvent polarity play a major role in determining the preferred conformation. nih.govnih.gov

MD simulations explicitly including solvent molecules can capture the intricate interplay between the solute and solvent. researchgate.net Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in DFT calculations to estimate the energetic effects of the solvent. nih.govresearchgate.net

Studies have shown that polar solvents can stabilize conformers with larger dipole moments. d-nb.info For fluorinated piperidines, the relative stability of axial versus equatorial conformers can be modulated by the solvent. nih.govd-nb.info Therefore, the conformational profile of this compound in a biological, aqueous environment might differ significantly from its profile in a nonpolar solvent or in the gas phase. researchgate.net This highlights the importance of considering solvent effects in any computational study aiming to predict biologically relevant conformations. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.govjournaljpri.com This method is crucial in drug discovery for understanding how a molecule like this compound might interact with its biological target. nih.govrsc.orgmdpi.com

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. mdpi.com The fluorine atoms in this compound can play a significant role in these interactions. nih.gov Beyond simply occupying space, fluorine can:

Form Halogen Bonds: Although less common for fluorine than for heavier halogens, it can act as a weak halogen bond acceptor.

Engage in Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor.

Modulate Hydrophobic Interactions: The replacement of C-H with C-F bonds alters the lipophilicity and the nature of hydrophobic contacts within the binding pocket. nih.gov

Participate in Orthogonal Multipolar Interactions: Interactions between the C-F dipole and carbonyl groups in the protein backbone can contribute to binding affinity. nih.gov

Computational analysis of protein-ligand complexes can unravel these key interactions and guide the structure-based design of more potent and selective molecules. nih.govdiva-portal.orgresearchgate.net Subsequent molecular dynamics simulations of the protein-ligand complex can be used to assess the stability of the predicted binding pose over time. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

The prediction of how a small molecule like this compound binds to a biological target, such as a protein receptor or enzyme, is fundamental to understanding its potential pharmacological activity. This process typically involves molecular docking and molecular dynamics simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. For compounds containing a piperidine scaffold, a common approach is to dock them into the known binding sites of relevant receptors. For instance, piperidine-based structures are often evaluated for their affinity towards targets like the sigma 1 receptor (S1R). In such studies, the this compound molecule would be computationally placed into the receptor's binding pocket. The docking algorithm then calculates the most stable binding pose and estimates the binding affinity, often expressed as a docking score. Key interactions that stabilize the complex are identified, which can include:

Ionic Interactions: The protonated nitrogen atom in the piperidine ring can form a strong salt bridge with acidic residues in the receptor, such as aspartic acid (Asp) or glutamic acid (Glu). nih.gov

Hydrogen Bonds: The same nitrogen atom can act as a hydrogen bond donor, further anchoring the ligand in the binding site. nih.gov

Hydrophobic Interactions: The carbon skeleton of the bipiperidine structure can form favorable hydrophobic interactions with nonpolar amino acid residues within the target's binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic stability of the predicted ligand-receptor complex over time. This method simulates the natural movements and conformational changes of the protein and the ligand, providing a more realistic view of the binding stability. The results can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds, reinforcing the validity of the proposed binding mode.

The binding affinities and interaction patterns for this compound would be compared to known reference compounds to gauge its potential potency and selectivity.

| Computational Method | Predicted Interaction Type | Potential Interacting Residues | Purpose |

| Molecular Docking | Ionic Interaction (Salt Bridge) | Aspartic Acid, Glutamic Acid | Predicts binding pose and affinity score |

| Hydrogen Bonding | Aspartic Acid, Glutamic Acid | Identifies key stabilizing bonds | |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Determines fit within the binding pocket | |

| Molecular Dynamics | Dynamic Stability Assessment | N/A | Confirms the stability of the docked pose over time |

In Silico Approaches for Preclinical Research Direction

In silico methods are critical for guiding preclinical research by predicting a compound's broader pharmacological profile, thereby reducing the time and cost associated with laboratory experiments. chemmethod.com

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of features that a molecule must possess to bind to a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated. This model, highlighting features like hydrogen bond donors/acceptors, positive ionizable centers, and hydrophobic regions, can then be used to virtually screen large compound libraries to identify other molecules with similar potential activity. mdpi.com

ADMET Prediction: A crucial aspect of preclinical research is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. Various computational models can predict these properties for this compound.

Absorption: Prediction of properties like intestinal absorption and blood-brain barrier permeability.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of the likely clearance pathways.

Toxicity: Early assessment of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity.

These predictions help in identifying potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's profile. chemmethod.com The use of such predictive models helps to de-risk the progression of a compound into more extensive and costly experimental testing. premier-research.com

| In Silico Approach | Application in Preclinical Research | Predicted Parameters |

| Pharmacophore Modeling | Virtual screening for new lead compounds | 3D arrangement of chemical features (e.g., H-bond donors, acceptors, hydrophobic centers) |

| ADMET Prediction | Early assessment of drug-like properties | Oral bioavailability, blood-brain barrier penetration, metabolic stability, potential toxicities |

| Virtual Screening | Identification of potential biological targets | Binding affinity scores against a panel of known protein structures |

Biological and Pharmacological Research of 4,4 Difluoro 1,4 Bipiperidine and Its Derivatives

In Vitro Pharmacological Profiling and Target Identification

The 4,4-difluoropiperidine (B1302736) core has been integrated into molecules targeting a range of biological entities, including G-protein coupled receptors and enzymes. In vitro assays are fundamental to characterizing the potency and selectivity of these compounds.

Receptor Binding Assays (e.g., Dopamine (B1211576) D4 Receptor Antagonism)

A significant area of research for 4,4-difluoropiperidine derivatives has been the development of antagonists for the dopamine D4 receptor (D4R), a target implicated in neuropsychiatric disorders. google.com Receptor binding assays, typically using competitive inhibition of a radiolabeled ligand in cell membranes expressing the human D4 receptor, have been crucial for quantifying the binding affinity (Ki) of these compounds.

Research has led to the discovery of novel series of 4,4-difluoropiperidine ether-based D4 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies identified compounds with exceptional binding affinity for the D4 receptor and remarkable selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govnih.gov For instance, one of the most potent compounds identified, a 4,4-difluoropiperidine ether derivative, displayed a Ki value of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes. nih.govnih.gov The (R)-enantiomer of one series was confirmed to be the active isomer via X-ray crystallography. google.com These highly selective compounds are considered valuable in vitro tool compounds for investigating D4 receptor signaling. nih.govnih.gov

Table 1: Dopamine D4 Receptor Binding Affinity of Selected 4,4-Difluoropiperidine Derivatives Binding affinity (Ki) values were determined by competitive inhibition in membranes from HEK293 cells expressing the human D4 receptor.

| Compound ID | R Group (Aryl Ether) | Ki (nM) for D4 Receptor |

|---|---|---|

| 9j | 4-cyanophenoxy | 1.7 |

| 9k | 3,4-difluorophenoxy | 2.7 |

| 9l | 4-fluoro-3-methylphenoxy | 6.5 |

| 9m | 4-cyano-3-fluorophenoxy | 21 |

| 9n | 3,4-difluorophenoxy | 46.8 |

| 7a | p-fluoro | 140-320 |

| 7b | 3,4-difluoro | 140-320 |

| 7c | 4-fluoro-3-methyl | 140-320 |

Data sourced from ChemRxiv. google.com

Enzyme Inhibition Assays (e.g., PARP1/2 Inhibition)

The 4,4-difluoropiperidine moiety has also been incorporated into inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme family critical to DNA repair and a target in cancer therapy. A patent for PARP inhibitors describes the synthesis of compounds where a 4-(4,4-difluoropiperidine-1-carbonyl)piperazine structure serves as a key component. google.com This demonstrates the utility of the 4,4-difluoropiperidine scaffold in the design of enzyme inhibitors, specifically for occupying the nicotinamide (B372718) pocket of the PARP domain. vdoc.pub

Cellular Assays for Biological Activity (e.g., Cytotoxicity, Signaling Pathway Modulation)

Cellular assays are essential for determining the functional effects of compounds containing the 4,4-difluoropiperidine scaffold. These assays can measure biological activities such as cytotoxicity against cancer cell lines and the modulation of specific signaling pathways.

Derivatives incorporating a 4,4-difluoropiperidine moiety have been evaluated as inhibitors of oxidative phosphorylation (OXPHOS) for the treatment of pancreatic cancer. nih.gov One such compound demonstrated significant inhibition of MIA PaCa-2 pancreatic cancer cell proliferation. nih.gov Furthermore, studies confirmed that these compounds modulate cellular signaling by reducing the NAD+/NADH ratio, which is a direct indicator of OXPHOS Complex I inhibition. nih.gov

In a separate line of research, compounds featuring a 4,4-difluoropiperidine-1-carbonyl group were developed as p21-activated kinase 4 (PAK4) inhibitors, another target for pancreatic cancer. nih.gov These compounds showed potent anti-proliferative activity against a panel of human pancreatic cancer cell lines, with specific IC50 values determined for each. nih.gov The activity profile of these compounds against various cancer cell lines, compared to a normal cell line (hTERT-HPNE), indicated that their effect was not due to general cytotoxicity. nih.gov

Table 2: Cytotoxicity (IC50) of a PAK4 Inhibitor Containing a 4,4-Difluoropiperidine Moiety against Pancreatic Cancer Cell Lines

| Cell Line | IC50 (μmol/L) |

|---|---|

| MIA PaCa-2 | 0.38 ± 0.15 |

| SW1990 | 0.94 ± 0.33 |

| AsPC-1 | 0.44 ± 0.18 |

| PANC-1 | >20 |

| BxPC-3 | 0.53 ± 0.22 |

| CFPAC-1 | 0.81 ± 0.35 |

| hTERT-HPNE (Normal Cell Line) | >20 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies of 4,4-Difluoro-1,4'-bipiperidine Scaffolds

SAR studies are critical for optimizing lead compounds by identifying the structural features that govern their biological activity. For the 4,4-difluoropiperidine scaffold, research has focused on understanding how the fluorine atoms and various substituents influence pharmacological properties.

Elucidating the Role of Fluorine in Modulating Biological Activity and Selectivity

The gem-difluoro substitution at the C4 position of the piperidine (B6355638) ring is a key design element. This modification has several important effects. It lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This change in basicity can alter the compound's pharmacokinetic properties and its interaction with biological targets. In the context of D4 receptor antagonists, the difluorination influences the molecule's lipophilicity and CNS multiparameter optimization (MPO) scores, which are important for predicting brain penetrance. google.com While initial analogs with high lipophilicity showed modest D4R binding, further optimization of the scaffold led to highly potent compounds, indicating that the difluoro group is a favorable feature for potent and selective D4 receptor antagonism. google.com

Impact of Substituent Modifications on Pharmacological Efficacy

Systematic modification of the substituents attached to the 4,4-difluoropiperidine core has been extensively explored, particularly in the development of D4 receptor antagonists. google.com SAR studies have assessed modifications at two main positions: the aryl ether group and the substituent on the second nitrogen atom.

For the aryl ether portion, it was found that electron-withdrawing groups and specific substitution patterns on the phenyl ring could dramatically increase binding affinity. google.com For example, replacing a simple fluorophenoxy group with a 4-cyanophenoxy or a 3,4-difluorophenoxy group resulted in compounds with single-digit nanomolar binding affinity for the D4 receptor. google.com Conversely, replacing the phenoxy group with various heterocyclic ethers led to a significant loss of binding affinity. nih.gov

Modifications to the "southern" nitrogen substituent also played a critical role in determining potency and selectivity. These findings highlight how systematic structural modifications around the 4,4-difluoropiperidine scaffold can fine-tune the pharmacological efficacy of the resulting derivatives. google.comgoogle.com

Table 3: Structure-Activity Relationship of 4,4-Difluoropiperidine Ether Derivatives as D4R Antagonists

| Compound Modification | Example Substituent | Resulting D4R Ki (nM) | Impact on Efficacy |

|---|---|---|---|

| Aryl Ether Substitution | 4-cyanophenoxy | 1.7 | High Potency |

| Aryl Ether Substitution | 3,4-difluorophenoxy | 2.7 | High Potency |

| Aryl Ether Substitution | 4-fluoro-3-methylphenoxy | 6.5 | High Potency |

| Aryl Ether Substitution | 6-chloropyridine | 1,012 | Significant Loss of Potency |

| Heterocyclic Ether Replacement | Pyridinyl Ethers | > 150 | Significant Loss of Potency |

Data sourced from ChemRxiv and ResearchGate. nih.govgoogle.com

Preclinical Evaluation of Metabolic Stability and Pharmacokinetic Properties

In vitro metabolic stability assays are fundamental in early drug discovery to estimate how susceptible a compound is to metabolism, primarily by enzymes in the liver. A compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect, leading to a short duration of action and poor oral bioavailability. Conversely, a compound that is too metabolically stable might accumulate in the body, potentially causing toxicity. Therefore, achieving an optimal level of metabolic stability is a key objective in drug design.

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability. nih.gov The high energy of the carbon-fluorine (C-F) bond makes it less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. nih.gov For compounds containing a piperidine ring, such as this compound, strategic fluorination can block potential sites of metabolism without negatively impacting the compound's affinity for its biological target.

Microsomal Stability Assays

One of the most common methods to assess metabolic stability is the liver microsomal stability assay. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or animal species) in the presence of necessary cofactors, such as NADPH. The concentration of the parent compound is measured at different time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, several key parameters can be determined:

Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the rate of drug metabolism in the in vitro system.

While specific experimental data for this compound is not publicly available, research on other fluorinated piperidine analogues has shown that such modifications can lead to improved metabolic stability in rat liver microsomes when compared to non-fluorinated or other heterocyclic analogues. nih.gov

Below is an illustrative data table showing hypothetical microsomal stability data for a series of this compound derivatives. This table demonstrates the type of data generated in such studies and how it is used to compare the metabolic stability of different compounds.

| Compound | Derivative | t½ (min) | CLint (µL/min/mg protein) |

| 1 | This compound | Data not available | Data not available |

| 2 | Hypothetical Derivative A | 45 | 30.8 |

| 3 | Hypothetical Derivative B | > 60 | < 23.1 |

| 4 | Hypothetical Derivative C | 25 | 55.4 |

This table is for illustrative purposes only. The data presented for the hypothetical derivatives does not represent actual experimental results.

For a drug to be orally effective, it must be absorbed from the gastrointestinal tract into the bloodstream. A key factor influencing oral absorption is the ability of a compound to permeate across the intestinal membrane. The strategic introduction of fluorine can modulate physicochemical properties like lipophilicity, which in turn can influence membrane permeability. nih.gov Preclinical in vitro models are used to predict the intestinal permeability of drug candidates.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive membrane permeability. In this assay, a synthetic membrane composed of lipids is used to separate a donor compartment (representing the gastrointestinal tract) from an acceptor compartment (representing the bloodstream). The test compound is added to the donor compartment, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor compartment is measured.

PAMPA is a valuable tool for assessing passive diffusion, which is the primary mechanism of absorption for many orally administered drugs. The results are typically reported as an effective permeability coefficient (Pe).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that provides a more comprehensive assessment of intestinal permeability. Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.

This model can assess not only passive diffusion but also active transport processes, including both uptake and efflux. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound from the apical (luminal) side to the basolateral (blood) side of the cell monolayer. By measuring transport in the reverse direction (basolateral to apical), the assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.

While specific permeability data for this compound is not available, the table below illustrates the type of data that would be generated from PAMPA and Caco-2 assays for a series of its hypothetical derivatives.

| Compound | Derivative | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |

| 1 | This compound | Data not available | Data not available | Data not available |

| 2 | Hypothetical Derivative A | 8.5 | 6.2 | 1.5 |

| 3 | Hypothetical Derivative B | 12.1 | 9.8 | 1.1 |

| 4 | Hypothetical Derivative C | 3.2 | 1.5 | 4.8 |

This table is for illustrative purposes only. The data presented for the hypothetical derivatives does not represent actual experimental results.

Advanced Analytical Methodologies for 4,4 Difluoro 1,4 Bipiperidine Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of 4,4-Difluoro-1,4'-bipiperidine from potential impurities, starting materials, and degradation products. The polarity and basicity of the molecule, conferred by the two nitrogen atoms, alongside the influence of the fluorine atoms, guide the selection of appropriate stationary and mobile phases for optimal chromatographic resolution.

For the purity analysis of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. A C18 column is often a suitable choice for the stationary phase, providing a hydrophobic surface for the separation of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by protonating the basic nitrogen atoms of the bipiperidine structure, thereby reducing peak tailing.

A typical HPLC method for the purity assessment of this compound might involve a gradient elution, where the proportion of the organic modifier is increased over time. This allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the molecule is expected to have some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or ELSD |

The structure of this compound, with its plane of symmetry, is achiral. Therefore, it does not exist as enantiomers, and chiral separation is not applicable. However, it is important to note that the introduction of a substituent at any position other than the 4 or 4' positions, or on the nitrogen atoms if they are different, could render the molecule chiral, necessitating chiral separation techniques. For related chiral piperidine (B6355638) compounds, chiral HPLC using specialized stationary phases, such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be the method of choice for separating enantiomers.

The presence of fluorine atoms in this compound can influence its chromatographic behavior. Fluorinated compounds can exhibit unique interactions with stationary phases, sometimes leading to unexpected elution patterns. While standard C18 columns are often effective, specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer alternative selectivity for the separation of fluorinated compounds from their non-fluorinated counterparts or other impurities. These phases can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions, providing a different separation mechanism that can be advantageous for resolving closely related compounds.

During method development, it is crucial to screen various column chemistries and mobile phase compositions to achieve the desired separation. The use of design of experiments (DoE) can be a systematic and efficient approach to optimize chromatographic parameters such as gradient profile, pH of the mobile phase, and column temperature.

Bioanalytical Method Development for Biological Sample Analysis

The analysis of this compound and its potential metabolites in biological matrices such as plasma or urine is essential for pharmacokinetic and metabolism studies. These analyses are typically more challenging than the analysis of the pure compound due to the complexity of the matrix and the low concentrations of the analytes.

The detection and quantification of this compound in urine require a robust and sensitive analytical method. A crucial first step is the sample preparation, which aims to remove interfering substances from the urine matrix and concentrate the analyte. Common sample preparation techniques include protein precipitation (for plasma), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a basic compound like this compound, cation-exchange SPE cartridges can be particularly effective.

Following extraction, the analyte is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are necessary for quantifying low levels of the compound in a complex biological matrix. An internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C), should be used to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response.

Table 2: Representative LC-MS/MS Parameters for Quantification in Urine

| Parameter | Value |

| Sample Preparation | Solid-Phase Extraction (Cation-Exchange) |

| LC Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion |

| Internal Standard | Stable Isotope-Labeled this compound |

To identify potential metabolites of this compound, Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is the preferred technique. LC-HRMS provides accurate mass measurements of both the parent compound and its metabolites, which allows for the determination of their elemental compositions.

Metabolite profiling studies typically involve incubating this compound with liver microsomes or hepatocytes, followed by analysis of the incubation mixture by LC-HRMS. The data is then processed using specialized software that can detect potential metabolites by searching for predicted biotransformations (e.g., oxidation, hydroxylation, dealkylation, glucuronidation, sulfation) and comparing the MS/MS fragmentation patterns of the metabolites with that of the parent compound.